(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine
Overview
Description
Synthesis Analysis
The synthesis of (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine and its derivatives has been extensively studied. One method involves the reaction of N,N-Dimethyl-1-naphthylamine with trifluoroacetic anhydride, yielding derivatives that can undergo aromatic nucleophilic substitution reactions under mild conditions to produce nitrogen-nitrogen exchanged products in excellent yields (Hojo, Masuda, & Okada, 1987). Another approach utilizes the Cu(I)-catalyzed cyclization of terminal alkynes, 2-bromoaryl ketones, and amides in water to synthesize functionalized 1-naphthylamines, including N-methylated derivatives, in high yields (Su et al., 2019).
Molecular Structure Analysis
The molecular structure and stereochemistry of (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine have been elucidated through various analytical techniques. Notably, the conformational stability and stereodynamics of its atropisomeric forms, which exhibit a chiral center and a chiral axis, have been investigated, revealing significant insights into its conformational preferences (Wolf, Pranatharthiharan, & Ramagosa, 2002).
Chemical Reactions and Properties
(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine undergoes various chemical reactions, including nucleophilic nitrogen-nitrogen exchange reactions, yielding products with diverse functionalities (Okada et al., 2003). Its reactivity has been explored in the context of synthesizing macrocyclic compounds and studying the mechanism of these reactions (Takahashi, Hashimoto, & Nagasawa, 2001).
Physical Properties Analysis
The physical properties of (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine, including its conformational stability and photophysical properties, have been a subject of extensive research. Studies have demonstrated the compound's ability to exhibit intriguing photophysical properties, such as tunable and polarity-sensitive fluorescence emission (Su et al., 2019).
Chemical Properties Analysis
The chemical properties of (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine have been characterized by its reactivity in various chemical transformations. Its ability to participate in nucleophilic substitution reactions and the synthesis of cyclopalladated derivatives highlights its versatility as a synthetic intermediate (Komatsu & Nonoyama, 1977).
Scientific Research Applications
Asymmetric Synthesis of Ligands and Complexes : It is used in the asymmetric synthesis of a mixed phosphine-phosphine oxide ligand (Yeo et al., 2005). Also, it assists in promoting asymmetric hydrophosphination reactions for obtaining optically active ligands (Zhang et al., 2009).
Chemical Synthesis : It acts as a synthetic material for alkyl and aryl sulfides and ethers (Hojo et al., 1989). The compound also finds use as a chiral template in the enantioselective synthesis of chiral diphosphine through intramolecular [4+2] Diels–Alder cycloaddition (Gül & Nelson, 2000).
Cyclometalation Studies : Its iridation in the presence of a base leads to various products, including organic molecules and cyclometalated complexes (Chen et al., 2018).
Biological Applications : It serves as an alternative for detecting nitrate reduction in bacterial cultures (Miller & Neville, 1976).
Organic Light-Emitting Diodes (OLEDs) : N,N-dimethyl-1-(1-naphthyl)ethylamine derivatives are used as electron transport materials in OLEDs (Tse et al., 2006).
Medical Imaging : Its derivative, [18F]FDDNP, is used to determine the localization of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease (Shoghi-Jadid et al., 2002).
Enantioselective Synthesis : It efficiently promotes the asymmetric Diels-Alder reaction (Siah et al., 1995).
NMR Spectroscopy : It is used in enantiomeric purity determination by NMR analysis (Mohacsi & Leimgruber, 2003).
Safety And Hazards
“(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine” is considered hazardous . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is toxic if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(1S)-N,N-dimethyl-1-naphthalen-1-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-11(15(2)3)13-10-6-8-12-7-4-5-9-14(12)13/h4-11H,1-3H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRXYILTIWBHEP-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446670 | |
Record name | (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine | |
CAS RN |
121045-73-6 | |
Record name | (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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